molecular formula C21H32O5 B13388250 3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one

3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one

Cat. No.: B13388250
M. Wt: 364.5 g/mol
InChI Key: SYGWGHVTLUBCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrocortisone, also known as 3α,17α,21-trihydroxy-5β-pregnane-11,20-dione, is a steroid and an inactive metabolite of cortisone. It is commonly referred to as urocortisone. This compound is part of the corticosteroid family and plays a significant role in the metabolism of cortisone in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrocortisone can be synthesized through the reduction of cortisone. The process involves the use of specific enzymes such as 5β-reductase and 3α-hydroxysteroid dehydrogenase, which catalyze the reduction of cortisone to tetrahydrocortisone .

Industrial Production Methods: Industrial production of tetrahydrocortisone typically involves microbial transformation processes. Specific strains of bacteria or fungi are used to convert cortisone into tetrahydrocortisone through biocatalysis. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrocortisone undergoes several types of chemical reactions, including:

    Oxidation: Conversion back to cortisone.

    Reduction: Further reduction to other metabolites.

    Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Enzymatic reduction using specific dehydrogenases.

    Substitution: Various reagents depending on the functional group being substituted.

Major Products Formed:

Scientific Research Applications

Tetrahydrocortisone has several applications in scientific research:

Mechanism of Action

Tetrahydrocortisone exerts its effects primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors, it influences gene expression, leading to the modulation of various biological processes such as inflammation and immune response. The molecular pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .

Comparison with Similar Compounds

  • Tetrahydrocortisol
  • Tetrahydrocorticosterone
  • Cortisol
  • Cortisone

Comparison: Tetrahydrocortisone is unique in its reduced activity compared to its parent compound, cortisone. Unlike cortisol and cortisone, which are active glucocorticoids, tetrahydrocortisone is an inactive metabolite. This makes it a valuable compound for studying the metabolic pathways and the regulation of corticosteroid activity in the body .

Properties

IUPAC Name

3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGWGHVTLUBCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861576
Record name 3,17,21-Trihydroxypregnane-11,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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